4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride

Thione–thiol tautomerism Computational chemistry Reaction mechanism

4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride (CAS 62501-45-5; molecular formula C6H9ClN2S; MW 176.67 g/mol) is the hydrochloride salt of a 4,6-dimethyl-substituted pyrimidine-2-thione. This compound belongs to the heterocyclic thione family and exists in a tautomeric equilibrium between the thione (–NH–C(=S)–) and thiol (–N=C(–SH)–) forms, a property that governs its reactivity as an ambidentate N,S-donor ligand and its biological activity profile.

Molecular Formula C6H9ClN2S
Molecular Weight 176.67 g/mol
CAS No. 62501-45-5
Cat. No. B3427881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride
CAS62501-45-5
Molecular FormulaC6H9ClN2S
Molecular Weight176.67 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=S)N1)C.Cl
InChIInChI=1S/C6H8N2S.ClH/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9);1H
InChIKeyKAHPDWLNROMIHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride (CAS 62501-45-5): Core Identity and Procurement-Relevant Characteristics


4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride (CAS 62501-45-5; molecular formula C6H9ClN2S; MW 176.67 g/mol) is the hydrochloride salt of a 4,6-dimethyl-substituted pyrimidine-2-thione [1]. This compound belongs to the heterocyclic thione family and exists in a tautomeric equilibrium between the thione (–NH–C(=S)–) and thiol (–N=C(–SH)–) forms, a property that governs its reactivity as an ambidentate N,S-donor ligand and its biological activity profile [2]. The 4,6-dimethyl substitution pattern is structurally critical: it lowers the thione–thiol tautomerization energy barrier relative to unsubstituted pyrimidine-2-thione, alters the electron density of the heterocyclic ring, and introduces steric constraints that modulate metal-coordination geometry and supramolecular assembly [2][3]. Procured primarily as a synthetic building block for pharmaceutical, agrochemical, and coordination chemistry research, the hydrochloride salt form offers enhanced crystallinity and aqueous solubility compared to the neutral free base [1].

4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride: Why Generic Pyrimidine-2-thione Analogs Are Not Interchangeable


Although 4,6-dimethyl-1H-pyrimidine-2-thione hydrochloride shares the pyrimidine-2-thione core with several commercially available analogs, its 4,6-dimethyl substitution and hydrochloride salt form create quantifiable differences in tautomeric equilibrium, electronic structure, and biological activity that preclude simple substitution. The 4,6-dimethyl groups lower the thione–thiol tautomerization energy barrier relative to the unsubstituted parent compound, shift the population distribution between tautomeric species, and introduce steric hindrance that directly impacts metal-coordination stoichiometry and supramolecular aggregation [1][2]. In biological systems, the parent compound 1 exhibits broad-spectrum antimicrobial activity that its sulfoxidized, benzoylated, and sulfonylated derivatives fail to replicate—indeed, multiple derivatives show complete loss of activity against Gram-negative bacteria and fungal strains [3]. Furthermore, the free-base thione ligand exhibits an IC50 of 19.37–21.35 μM against ovarian and cervical cancer cell lines, but coordination to a Cu(I) center improves potency by approximately 30% and more than doubles the cancer-selectivity index [4]. These data collectively demonstrate that biological, physicochemical, and coordination properties are exquisitely sensitive to both ring substituents and salt form, meaning that generic substitution without quantitative verification carries significant risk of functional failure.

4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride: Quantified Differentiation Against Closest Analogs


Tautomerization Activation Barrier: 4,6-Dimethyl vs. Unsubstituted Pyrimidine-2-thione

The 4,6-dimethyl substitution on the pyrimidine ring measurably lowers the gas-phase activation barrier for thione–thiol tautomerization. The intramolecular four-center transition state (TS1) for tautomerization of 4,6-dimethylpyrimidinethiol (7) has a computed activation barrier of 33.64 kcal/mol, versus 34.84 kcal/mol for unsubstituted 2-pyrimidinethiol (1)—a reduction of 1.20 kcal/mol [1]. Furthermore, high-level composite methods (CBS-QB3, CBS-Q, CCD, CCSD(T), QCISD(T), MP2) predict the energy difference (Erel) between the thiol and thione tautomers of unsubstituted 2-pyrimidinethiol to fall in the narrow range of 7.23–7.87 kcal/mol; hybrid density functionals (B3LYP, B3P86, B3PW91, MPW1PW91) predict smaller Erel values for the 4,6-dimethyl analog, confirming that methyl substitution at positions 4 and 6 lowers the relative energy gap between tautomers, whereas a methyl group at position 5 has little effect [1].

Thione–thiol tautomerism Computational chemistry Reaction mechanism

Broad-Spectrum Antimicrobial Activity: Parent Compound 1 vs. Synthesized Derivatives vs. Clinical Antibiotic Controls

The parent compound 4,6-dimethylpyrimidine-2-thiol hydrochloride (compound 1) demonstrates broad-spectrum antibacterial and antifungal activity that its sulfoxidized, benzoylated, and sulfonylated derivatives do not replicate. Compound 1 produced inhibition zones ranging from 13.67 to 31.67 mm across all nine tested microorganisms (four Gram-negative, four Gram-positive, one yeast), with peak activity against S. haemolyticus (31.67 mm), S. epidermidis (30.33 mm), and C. albicans (24.67 mm) [1]. In contrast, derivative 11 displayed no antimicrobial activity against any tested strain, derivative 10 lost activity against all Gram-negative bacteria and C. albicans, and derivatives 12, 13, and 14 were inactive against Gram-negative bacteria and C. albicans (except compound 12 retained activity against C. albicans at 25.33 mm) [1]. The reference antibiotic floxacin showed inhibition zones of 19.33–41.00 mm, and the antifungal itraconazole produced a 45.00 mm zone against C. albicans [1].

Antimicrobial screening Structure–activity relationship Drug-resistant pathogens

Anticancer Potency and Cancer-Selectivity Index: Free Ligand vs. Cu(I)-Phosphine Complex

4,6-Dimethylpyrimidine-2-thione (L) alone exhibits moderate anticancer activity, but coordination to a CuBr(PPh3)2 moiety quantitatively enhances both potency and cancer-cell selectivity. The free ligand L showed IC50 values of 19.37–21.35 μM against ovarian carcinoma (OVCAR-3) and cervical cancer (HeLa) cell lines [1]. Coordination to CuBr(PPh3)2 to form Cu-L reduced IC50 values by nearly 30% [1]. The selectivity index (SI, calculated as the ratio of IC50 on normal LLC-MK2 kidney epithelial cells to IC50 on cancer cells) was 25.6–28.2 for the free ligand L, versus 43.0–49.8 for Cu-L—a gain of approximately 68–77% in selectivity [1]. Negligible toxicity toward the non-cancer LLC-MK2 cell line was observed for both L and Cu-L, but the higher SI of Cu-L indicates a meaningfully wider therapeutic window [1].

Anticancer drug discovery Metal-based therapeutics Selectivity index

Coordination Mode Differentiation: N,S-Ambidentate Behavior of 4,6-Dimethylpyrimidine-2-thione with Organotin(IV) Substrates

4,6-Dimethylpyrimidine-2-thione (Me2PymtH) acts as an N,S-ambidentate ligand whose coordination geometry is sensitive to the organotin(IV) substrate. X-ray crystallography of cis-[Ph2Sn(Me2Pymt)2] (complex 3) reveals a six-coordinate Sn(IV) center with the deprotonated Me2Pymt− ligand chelating through both N and S atoms, whereas [Ph3Sn(Me2Pymt)] (complex 4) adopts a five-coordinate geometry with the ligand again N,S-chelated [1]. IR, 1H NMR, 13C NMR, and mass spectroscopy indicate analogous behavior across the full series with Me2SnCl2, n-Bu2SnCl2, Ph2SnCl2, and Ph3SnCl, suggesting six-coordination for the dimethyltin derivative (1) and five-coordination for the dibutyltin derivative (2) [1]. A comparison with cadmium complexes of pyridine-2-thione reveals that the increased steric constraint introduced by the 4,6-dimethyl groups in the case of 4,6-dimethylpyrimidine-2-thione reduces supramolecular polymerization, resulting in a hexameric rather than polymeric structure [2].

Coordination chemistry Ambidentate ligands X-ray crystallography

Thermal Stability Ranking of Cu(I) Complexes: dmpymtH vs. Pyridine-2-thione Ligands

Among four structurally characterized Cu(I) halide complexes with 4,6-dimethylpyrimidine-2-thione (dmpymtH), thermogravimetric analysis reveals that [Cu2(dmpymtH)6]2+ 2Cl− exhibits lower thermal stability than the other three studied materials [1]. The thermal decomposition mechanism is complex, described by at least three distinct kinetic regions with different activation energies calculated using the isoconversional methods of Ozawa–Flynn–Wall (OFW) and Friedman [1]. In parallel studies, Cu(I) complexes with pyridine-2-thione (py2SH) and dmpymtH both exhibit strong solid-state photoluminescence with large Stokes shifts exceeding 200 nm, but the emission wavelength depends on both the heterocyclic thione identity and the halide [2]. This ligand-dependent emission tunability is a differentiating feature for materials applications where specific emission wavelengths are required.

Thermal analysis Copper(I) complexes Materials stability

4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride: Evidence-Backed Application Scenarios for Scientific Procurement


Broad-Spectrum Antimicrobial Hit Discovery and SAR Expansion

Compound 1 is uniquely positioned as the broadest-spectrum antimicrobial agent within its derivative series, showing confirmed activity against all nine tested multi-drug-resistant pathogens including Gram-positive (S. epidermidis, S. haemolyticus, MRSA, P. vulgaris), Gram-negative (E. coli EIEC, E. coli ATTC, K. pneumoniae, P. aeruginosa), and fungal (C. albicans) strains [2]. Its inhibition zones of 30.33–31.67 mm against S. epidermidis and S. haemolyticus approach the efficacy of the clinical antibiotic floxacin (19.33–41.00 mm range) [2]. This positions compound 1 as an ideal starting point for medicinal chemistry teams conducting structure–activity relationship (SAR) studies, where each subsequent derivatization can be quantitatively benchmarked against the parent scaffold's full antimicrobial profile.

Anticancer Lead Optimization with Defined Selectivity Baseline

The free ligand 4,6-dimethylpyrimidine-2-thione provides a well-characterized anticancer activity baseline with IC50 values of 19.37–21.35 μM against OVCAR-3 and HeLa cell lines and a cancer-selectivity index of 25.6–28.2 versus normal LLC-MK2 kidney epithelial cells [3]. This quantitatively defined profile enables procurement for metal-coordination studies—where Cu(I) complexation has already been shown to improve potency by ~30% and selectivity by ~68–77% [3]—as well as for structure-based optimization programs targeting the HSA-binding domain shift observed between the free ligand and its Cu(I) complex [3].

Coordination Chemistry: Ambidentate N,S-Ligand for Structure-Controlled Metal Complex Synthesis

The 4,6-dimethyl substitution pattern imposes steric constraints that differentiate this ligand from unsubstituted pyrimidine-2-thione or pyridine-2-thione in metal-coordination chemistry. With organotin(IV) substrates, the ligand predictably delivers five- or six-coordinate Sn(IV) complexes depending on the organotin precursor used [REFS-2 in Evidence Item 4], while with cadmium it directs hexameric rather than polymeric supramolecular assembly [REFS-2 in Evidence Item 4]. These structurally characterized outcomes make the compound valuable for inorganic and materials chemists requiring predictable coordination architectures.

Tautomerism and Thiol–Disulfide Redox Chemistry Studies

The 4,6-dimethyl substitution is computationally and spectroscopically confirmed to lower the thione–thiol tautomerization barrier by 1.20 kcal/mol relative to unsubstituted pyrimidine-2-thione (33.64 vs. 34.84 kcal/mol) [1]. In solution, polar solvents shift the equilibrium toward the thione form, while in nonpolar solvents the thiol form predominates; the thiol form undergoes quantitative transformation to symmetrical disulfides on standing in ethanol, dioxane, and water—a process that is reversible in water [REFS-3 in Section 1]. This defined tautomeric and redox behavior makes the compound a valuable model system for studying thiol–disulfide biochemistry and for developing redox-responsive materials.

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